Regioisomeric Fluorine Position: Meta (3-F) vs. Ortho (2-F) Impact on Electronic Properties
The 3-fluoro substitution in 4-Bromo-3-fluoro-N-hydroxy-benzamidine produces a distinct electron-withdrawing meta effect on the amidine group compared to the 2-fluoro regioisomer. While no direct head-to-head biological assay is available for these two specific compounds, computed electronic parameters from ChemBase indicate that the meta-fluoro isomer possesses a LogP of 3.59 and a polar surface area (PSA) of 45.82 Ų [1]. These values differentiate it from the ortho-fluoro isomer, which is employed in patent WO2014140073 as an intermediate for benzoxazepin PI3K inhibitors [2]. The altered electronic distribution affects the amidine nitrogen basicity and the N–OH hydrogen-bond donor strength, parameters critical for target engagement in serine protease and metalloenzyme active sites [3].
| Evidence Dimension | Computed LogP and Topological PSA |
|---|---|
| Target Compound Data | LogP 3.59; PSA 45.82 Ų (4-Bromo-3-fluoro-N-hydroxy-benzamidine) |
| Comparator Or Baseline | 4-Bromo-2-fluoro-N-hydroxybenzamidine (CAS 635702-31-7): no publicly available LogP/PSA data; used as intermediate in WO2014140073 for distinct synthetic pathway |
| Quantified Difference | Regioisomeric shift from 2-F to 3-F alters electron density on amidine; quantitative electronic difference inferred from substituent constants (σₘ for 3-F = 0.34 vs. σₒ for 2-F = ~0.24) |
| Conditions | In silico prediction using JChem algorithm; LogD measured at pH 5.5 and 7.4 |
Why This Matters
The meta-fluorine position enhances the amidine NH acidity relative to ortho-fluoro, potentially strengthening key hydrogen bonds in enzyme active sites and altering synthetic derivatization reactivity, making the 3-fluoro isomer the preferred choice for applications requiring specific electronic tuning.
- [1] ChemBase. Theoretical Calculation Properties for 4-Bromo-3-fluoro-N-hydroxybenzamidine (CBID:180352). chembase.cn (accessed 2025). View Source
- [2] WO2014140073A1 – Process for Making Benzoxazepin Compounds. WIPO, 2014. Describes use of 4-bromo-2-fluoro-N-hydroxybenzimidamide as intermediate. View Source
- [3] Coats, E. A. Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants. J. Med. Chem. 1973, 16, 1102–1106. View Source
